molecular formula C16H14ClN3 B3038968 2-chloro-N-[(4-methylphenyl)methyl]quinazolin-4-amine CAS No. 938524-71-1

2-chloro-N-[(4-methylphenyl)methyl]quinazolin-4-amine

Cat. No.: B3038968
CAS No.: 938524-71-1
M. Wt: 283.75 g/mol
InChI Key: PDGFZWNPWTUGHR-UHFFFAOYSA-N
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Description

2-chloro-N-[(4-methylphenyl)methyl]quinazolin-4-amine is a chemical compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(4-methylphenyl)methyl]quinazolin-4-amine typically involves the reaction of 2-chloroquinazolin-4-amine with 4-methylbenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(4-methylphenyl)methyl]quinazolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of various substituted quinazoline derivatives.

    Oxidation: Formation of quinazolinone derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-chloro-N-[(4-methylphenyl)methyl]quinazolin-4-amine involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit the activity of certain kinases, leading to the disruption of cell signaling pathways. This inhibition can result in the induction of apoptosis in cancer cells or the inhibition of microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[(4-methylphenyl)methyl]quinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to its analogs. The presence of the 4-methylphenyl group enhances its binding affinity to certain molecular targets, making it a valuable compound in drug development .

Biological Activity

2-chloro-N-[(4-methylphenyl)methyl]quinazolin-4-amine is a quinazoline derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique substitution pattern, which enhances its interaction with biological targets, leading to various therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cell signaling pathways. This inhibition can lead to the disruption of cancer cell proliferation and the induction of apoptosis. The compound's mechanism involves:

  • Enzyme Inhibition : It interacts with key enzymes, notably receptor tyrosine kinases, which are crucial in cancer progression.
  • Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, making it a candidate for anticancer therapies .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. Studies have demonstrated its efficacy against various cancer cell lines:

Cell Line GI50 (nM) Mechanism
T47D2Induction of apoptosis via caspase activation
PC-35Inhibition of tubulin polymerization
MX-13Efficacy in xenograft models

The compound's ability to inhibit tubulin polymerization is particularly noteworthy, as this mechanism disrupts mitotic spindle formation, leading to cell cycle arrest and subsequent apoptosis .

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating effective inhibition:

Bacterial Strain MIC (mg/mL) Activity
Staphylococcus aureus13Moderate
Escherichia coli15Moderate
Pseudomonas aeruginosa20Weak

These findings suggest that the compound may serve as a scaffold for developing new antimicrobial agents targeting resistant strains .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. The presence of the chlorine atom and the methyl group at the para position significantly enhance its binding affinity to target proteins. Studies exploring SAR indicate that modifications at specific positions can lead to variations in potency and selectivity against different targets .

Case Studies

  • In Vivo Studies : A study involving xenograft models showed that treatment with this compound resulted in significant tumor regression compared to controls, highlighting its potential as an effective anticancer agent.
  • High-throughput Screening : In a high-throughput screening assay for caspase activation, this compound was identified as a potent inducer of apoptosis with an EC50 value of 2 nM, showcasing its potential for further development as a therapeutic agent .

Properties

IUPAC Name

2-chloro-N-[(4-methylphenyl)methyl]quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3/c1-11-6-8-12(9-7-11)10-18-15-13-4-2-3-5-14(13)19-16(17)20-15/h2-9H,10H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDGFZWNPWTUGHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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